molecular formula C11H15FN2O B1441031 1-(2-Amino-5-fluorobenzyl)-3-pyrrolidinol CAS No. 1219957-26-2

1-(2-Amino-5-fluorobenzyl)-3-pyrrolidinol

Cat. No. B1441031
M. Wt: 210.25 g/mol
InChI Key: HDILMWDITOVIBZ-UHFFFAOYSA-N
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Description

“1-(2-Amino-5-fluorobenzyl)-3-pyrrolidinol” is a compound that contains an amino group (-NH2), a fluorobenzyl group (a benzene ring with a fluorine atom and a methyl group), and a pyrrolidinol group (a five-membered ring with a hydroxyl group). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its structure. For example, the presence of the fluorine atom could influence the compound’s reactivity and stability .

Scientific Research Applications

Asymmetric Synthesis of Amino Acids

Research by Saghyan et al. (2010) demonstrated the use of fluorine-containing chiral auxiliaries in the asymmetric synthesis of (S)-α-amino acids, showcasing the efficiency of Ni(II) complexes in accelerating reaction rates and improving stereoselectivities. This study underscores the potential of 1-(2-Amino-5-fluorobenzyl)-3-pyrrolidinol derivatives in facilitating the synthesis of biologically significant amino acids with high stereoselectivity (Saghyan et al., 2010).

Synthesis of Pharmaceutical Intermediates

Another study focused on the scalable synthesis of methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate, highlighting its role as an intermediate in the production of HIV-1 integrase inhibitors. This research exemplifies the application of 1-(2-Amino-5-fluorobenzyl)-3-pyrrolidinol derivatives in the development of antiviral drugs, showcasing the compound's versatility in pharmaceutical synthesis (E. Boros et al., 2007).

Exploration of Novel Chemical Entities

Lv Zhi (2009) synthesized and analyzed the crystal structure of a compound derived from 1-(2-Amino-5-fluorobenzyl)-3-pyrrolidinol, providing insights into its anti-HBV activity. This study highlights the potential of such derivatives in contributing to the development of new therapeutic agents against hepatitis B virus (Lv Zhi, 2009).

properties

IUPAC Name

1-[(2-amino-5-fluorophenyl)methyl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O/c12-9-1-2-11(13)8(5-9)6-14-4-3-10(15)7-14/h1-2,5,10,15H,3-4,6-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDILMWDITOVIBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=C(C=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Amino-5-fluorobenzyl)-3-pyrrolidinol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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